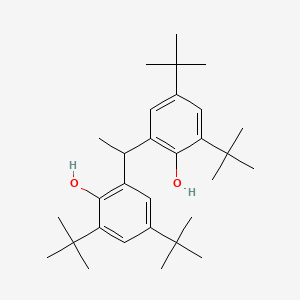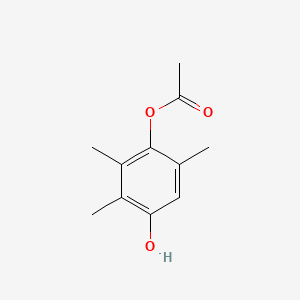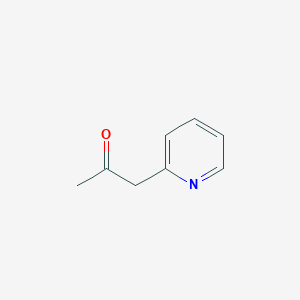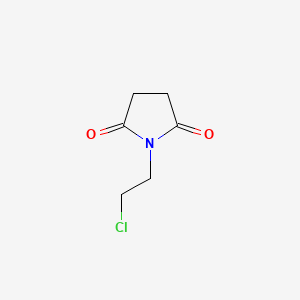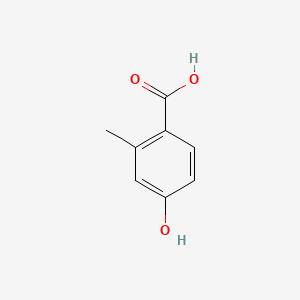
4-Hydroxy-2-methylbenzoic acid
概要
説明
4-hydroxy-2-methylbenzoic acid is a hydroxybenzoic acid.
This compound is a natural product found in Dipsacus laciniatus with data available.
科学的研究の応用
Biosynthetic Techniques and Applications
4-Hydroxybenzoic acid (4-HBA), closely related to 4-Hydroxy-2-methylbenzoic acid, has emerged as a promising intermediate for several bioproducts. Its applications span across food, cosmetics, pharmacy, and fungicides. Recent developments in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA, which is utilized for producing high-value compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).
Cosmetic and Pharmaceutical Applications
The hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, is significant in understanding their dermal absorption and disposition after exposure. These compounds are widely used in toiletries, cosmetics, and pharmaceuticals, and their hydrolysis leads to the formation of 4-hydroxybenzoic acid (Jewell et al., 2007).
Analysis of Cosmetic Preservatives
Methyl 4-hydroxybenzoate, a common cosmetic and drug preservative, and its derivatives have been extensively studied for their structural properties using techniques like X-ray crystallography and Hirshfeld surface analysis. These studies enhance the understanding of the molecular basis of the pharmaceutical activity of these compounds (Sharfalddin et al., 2020).
Environmental Detection and Analysis
The development of an analytical method using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) for detecting parabens, including 4-hydroxybenzoic acid esters, in food products, has been reported. This method provides accurate quantification and is crucial for ensuring safety standards in food and pharmaceutical products (Cao et al., 2013).
Synthesis of Derivatives in Microorganisms
Escherichia coli has been used to synthesize hydroxybenzoic acid derivatives, demonstrating the potential of microbial systems in producing these compounds with various biological properties, including antibacterial, anticancer, and anti-inflammatory activities. This synthetic approach addresses the demand for these compounds in various industries (Kim et al., 2020).
将来の方向性
作用機序
Target of Action
It is known that hydroxybenzoic acids can interact with various proteins and enzymes in the body .
Mode of Action
It is known that hydroxybenzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It has been suggested that hydroxybenzoic acids can modulate the activity of certain enzymes, potentially affecting various biochemical pathways .
Result of Action
It is known that hydroxybenzoic acids can have various effects at the molecular and cellular level, potentially influencing the activity of various proteins and enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-methylbenzoic acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
4-Hydroxy-2-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes it interacts with is the nonoxidative hydroxyarylic acid decarboxylase, which is involved in the decarboxylation of hydroxybenzoic acids . This interaction is crucial for the regulation of metabolic pathways involving aromatic compounds. Additionally, this compound can modulate the activity of transcriptional regulators such as the MarR family proteins, which are involved in the regulation of genes required for bacterial virulence and pathogenicity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in the inflammatory response. For example, in microglial cells, this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α . This inhibition is mediated through the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a central role in regulating the immune response to infection .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in the downregulation of pro-inflammatory genes and the suppression of inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound in cell culture models has been associated with sustained anti-inflammatory effects and reduced cellular proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . At higher doses, it can have toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which hydroxylate the methyl group to form more polar metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in the catabolism of aromatic compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications such as phosphorylation can affect its targeting to specific organelles, thereby modulating its activity and function within the cell .
特性
IUPAC Name |
4-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFSGOFUHEVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206490 | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-39-2 | |
| Record name | 4-Hydroxy-2-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 578-39-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-o-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-o-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-O-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4NMG5AH8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydroxy-2-methylbenzoic acid in the anaerobic degradation of m-cresol?
A: this compound is a key intermediate in the anaerobic degradation pathway of m-cresol by certain microorganisms. Research suggests that under sulfate-reducing conditions, m-cresol is initially carboxylated to form this compound. [, ] This compound is further metabolized through a series of reactions, ultimately leading to the formation of simpler compounds like acetate and ultimately contributing to methane production. [, ]
Q2: How does the use of fluorinated compounds help us understand m-cresol degradation?
A: Researchers utilized fluorinated analogs of m-cresol and its metabolites to track the degradation pathway. For instance, the addition of 6-fluoro-3-methylphenol to a methanogenic m-cresol-degrading consortium led to the accumulation of 5-fluoro-4-hydroxy-2-methylbenzoic acid. [] This finding, along with the detection of other fluorinated intermediates, confirmed the proposed pathway involving demethylation of this compound as a crucial step.
Q3: Are there alternative pathways for m-cresol degradation under anaerobic conditions?
A: Yes, research has identified an alternative pathway utilized by a sulfate-reducing bacterium, Desulfotomaculum sp. strain Groll. Instead of carboxylation, this bacterium degrades m-cresol via a methyl group oxidation pathway. [] In this pathway, m-cresol is transformed into metabolites like 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, and ultimately benzoic acid.
Q4: What are the environmental implications of these findings?
A: Understanding the diverse metabolic pathways of m-cresol degradation under various anaerobic conditions is crucial for managing contaminated environments. [] Identifying the key intermediates like this compound and the involved microbial communities provides valuable insight into the bioremediation potential of different anaerobic environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

